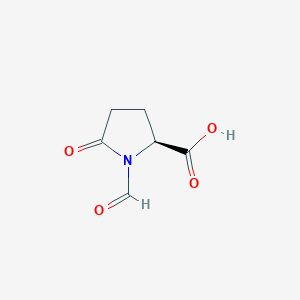
(S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid, also known as FOPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FOPC is a pyrrolidine derivative that is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid is not fully understood. However, it has been proposed that (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid may exert its anti-inflammatory and neuroprotective effects by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines. (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid may also exert its antioxidant effects by scavenging free radicals and reducing oxidative stress.
Efectos Bioquímicos Y Fisiológicos
(S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has also been shown to reduce oxidative stress and protect neurons from damage caused by oxidative stress. Additionally, (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has some limitations for lab experiments. It is a relatively new compound and its properties and effects are not fully understood. Additionally, (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has not been extensively studied in humans, which limits its potential applications in clinical settings.
Direcciones Futuras
There are several future directions for research related to (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid. One potential direction is to further investigate the mechanism of action of (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid and its effects on various signaling pathways. Another potential direction is to study the potential applications of (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid in clinical settings, particularly in the treatment of neurodegenerative diseases. Additionally, future research could focus on the development of novel derivatives of (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid with improved properties and efficacy.
Métodos De Síntesis
(S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of L-proline with ethyl acetoacetate in the presence of a strong base such as sodium hydride to form ethyl 2-(1-pyrrolidinyl) acetate. The next step involves the reaction of ethyl 2-(1-pyrrolidinyl) acetate with ethyl formate in the presence of a strong acid such as hydrochloric acid to form (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
(S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of immune responses. (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has also been shown to reduce oxidative stress and protect neurons from damage caused by oxidative stress.
Propiedades
Número CAS |
111798-32-4 |
|---|---|
Nombre del producto |
(S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid |
Fórmula molecular |
C6H7NO4 |
Peso molecular |
157.12 g/mol |
Nombre IUPAC |
(2S)-1-formyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO4/c8-3-7-4(6(10)11)1-2-5(7)9/h3-4H,1-2H2,(H,10,11)/t4-/m0/s1 |
Clave InChI |
HNBZIMMWSMWHCX-BYPYZUCNSA-N |
SMILES isomérico |
C1CC(=O)N([C@@H]1C(=O)O)C=O |
SMILES |
C1CC(=O)N(C1C(=O)O)C=O |
SMILES canónico |
C1CC(=O)N(C1C(=O)O)C=O |
Sinónimos |
L-Proline, 1-formyl-5-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



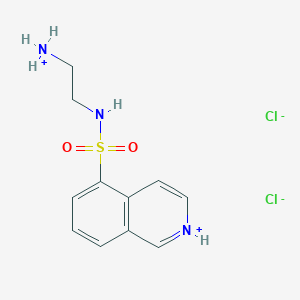
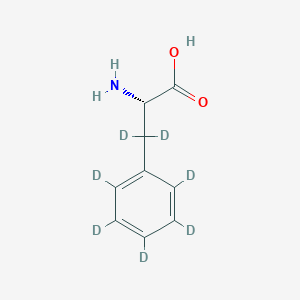
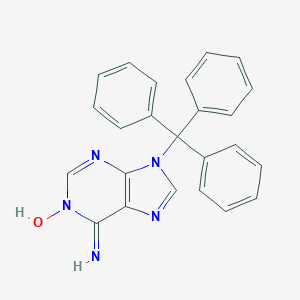
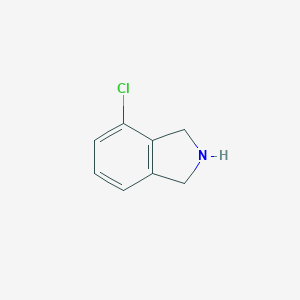
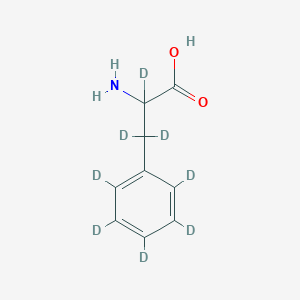
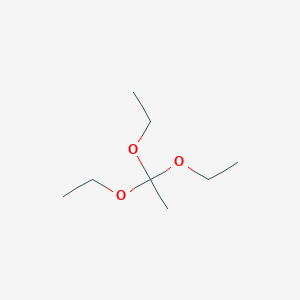
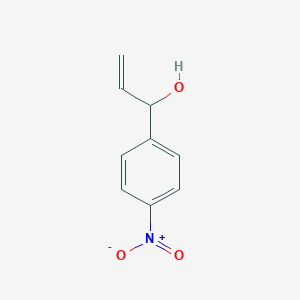
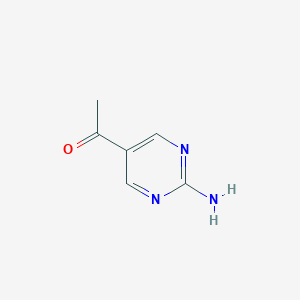
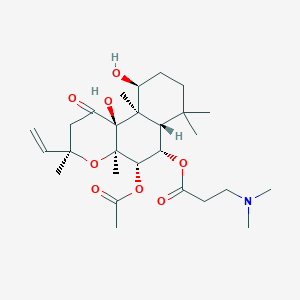
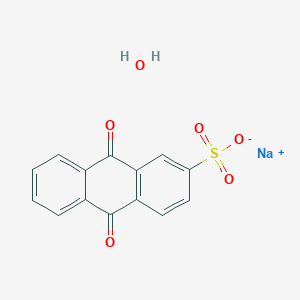
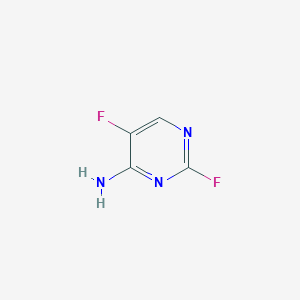
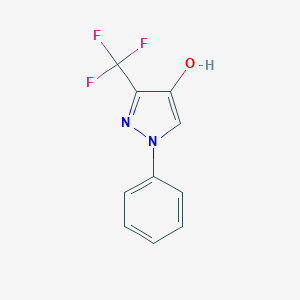
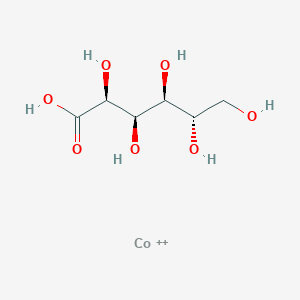
![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)